molecular formula C8H17NO B1367191 3-(Cyclopentylamino)propan-1-OL CAS No. 55611-99-9

3-(Cyclopentylamino)propan-1-OL

Cat. No. B1367191
CAS RN: 55611-99-9
M. Wt: 143.23 g/mol
InChI Key: IHGWOXFZBHODPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylamino)propan-1-OL is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 . It is primarily used for research and development purposes .

Scientific Research Applications

Chemical Looping Approach for Propan-1-ol Production

A novel chemical looping approach has been investigated for the production of propan-1-ol from propylene . This process involves silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The catalysts exhibit up to 70–80% selectivity towards propan-1-ol at temperatures between 260–300 °C, with minimal formation of the secondary alcohol, propan-2-ol .

Selective Oxidation of Propylene

The selective oxidation of propylene to create value-added C3 products like propan-1-ol is a significant challenge in heterogeneous catalysis . Silver-based catalysts on metal oxide supports have been widely investigated for this purpose, with the aim of improving selectivity towards C3 oxygenates .

Catalyst Characterization and Optimization

Characterization techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) are used to optimize catalysts for the production of propan-1-ol . These methods help in understanding the catalyst structure and the surface interactions that lead to the selective formation of propan-1-ol.

Environmental Impact Reduction

The chemical looping approach for propan-1-ol production offers an environmentally friendly alternative to traditional methods. It avoids the use of chlorohydrin and hydroperoxide processes, which have associated environmental and economic issues .

Propylene Conversion Efficiency

Research aims to increase the conversion efficiency of propylene to propan-1-ol. Current methods achieve low propylene conversion rates (approximately 0.5–1.5%), indicating a need for further research and development in this area .

Mechanistic Studies

Understanding the mechanisms of propan-1-ol formation under chemical looping conditions is crucial. Studies suggest intermediates such as propylene oxide or allyl alcohol may play a role in the formation of propan-1-ol .

Safety and Hazards

The safety data sheet for 3-(Cyclopentylamino)propan-1-OL suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

3-(cyclopentylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-3-6-9-8-4-1-2-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWOXFZBHODPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506906
Record name 3-(Cyclopentylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)propan-1-OL

CAS RN

55611-99-9
Record name 3-(Cyclopentylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.